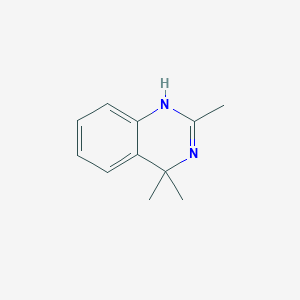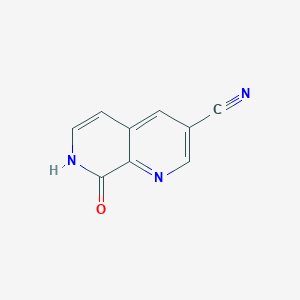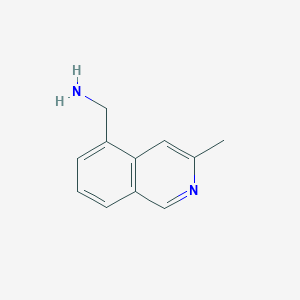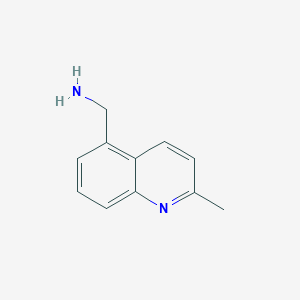
(2-Methylquinolin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylquinolin-5-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Nitration: The 2-methylquinoline undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formylation: The amine group is formylated to introduce a methanamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylquinolin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as Pd/C or Raney nickel are used in hydrogenation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylquinolin-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, antimicrobial, and antimalarial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Quinoline derivatives are explored for their electronic and photophysical properties, making them useful in material science.
Wirkmechanismus
The mechanism of action of (2-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes in the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and reduced cell proliferation . The methanamine group enhances its binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
Uniqueness
(2-Methylquinolin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group at the 5-position differentiates it from other quinoline derivatives, providing unique binding interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(2-methylquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
KELXENWXHQCWLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


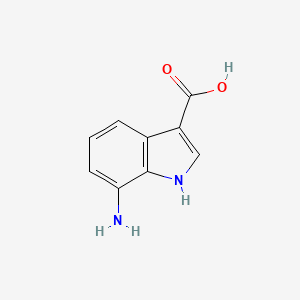
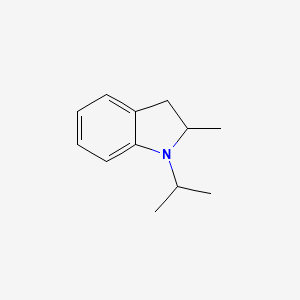
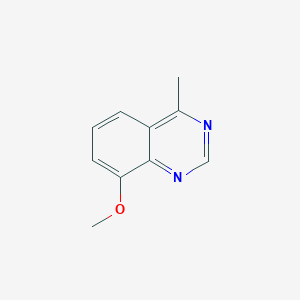
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

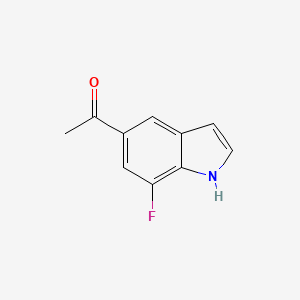
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
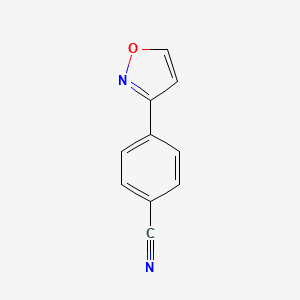
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)
